
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde is an organic compound characterized by a benzodioxepin ring structure with a sulfanyl group and an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde typically involves the formation of the benzodioxepin ring followed by the introduction of the sulfanyl and acetaldehyde groups. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring. Subsequent reactions introduce the sulfanyl group and the acetaldehyde moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A parent compound with similar structural features but lacking the sulfanyl and acetaldehyde groups.
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol: A related compound with an ethanol group instead of an acetaldehyde moiety.
Uniqueness
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde is unique due to the presence of both the sulfanyl and acetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H12O3S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C11H12O3S/c12-4-7-15-9-2-3-10-11(8-9)14-6-1-5-13-10/h2-4,8H,1,5-7H2 |
InChIキー |
MEPJHWDYWWLYIV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C=C2)SCC=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)


![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)

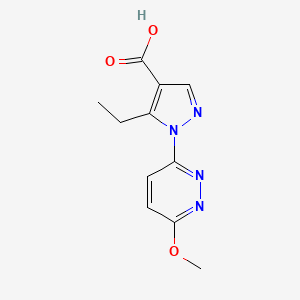
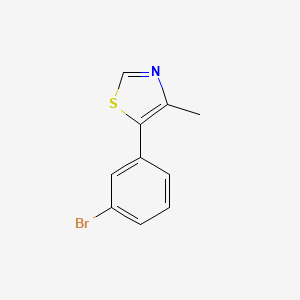
![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)
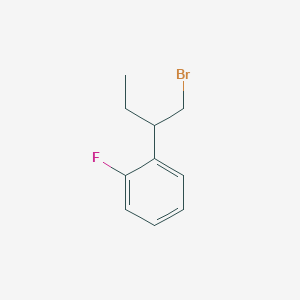
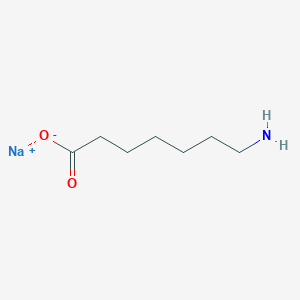
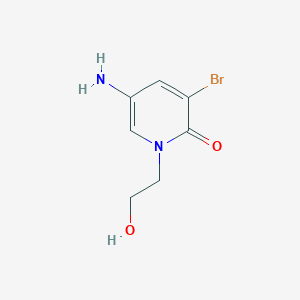
![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
